molecular formula C11H11N3OS B11723811 1-(3-Methyl-2-thiazolylidene)-3-phenylurea

1-(3-Methyl-2-thiazolylidene)-3-phenylurea

Cat. No.: B11723811
M. Wt: 233.29 g/mol
InChI Key: KWALDNQIQIFHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, 3-methyl-2,3-dihydro-1,3-thiazole can be prepared by reacting 3-methyl-2-butanone with thiourea under acidic conditions.

  • Formation of the Phenylurea Moiety: : The phenylurea moiety can be introduced by reacting the thiazole intermediate with phenyl isocyanate. This reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced at the urea moiety to form corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The thiazole ring can participate in electrophilic substitution reactions, where the methyl group can be replaced by other substituents. Reagents like bromine or chlorine can be used for halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated thiazoles

Scientific Research Applications

3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown promise.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea: Lacks the methyl group on the thiazole ring.

    3-(3-methyl-1,3-thiazol-2-ylidene)-1-phenylurea: Lacks the dihydro structure in the thiazole ring.

Uniqueness

3-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-1-phenylurea is unique due to the presence of both the methyl group and the dihydro structure in the thiazole ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

1-(3-methyl-1,3-thiazol-2-ylidene)-3-phenylurea

InChI

InChI=1S/C11H11N3OS/c1-14-7-8-16-11(14)13-10(15)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,15)

InChI Key

KWALDNQIQIFHQI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CSC1=NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.